Tb-Ftp

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

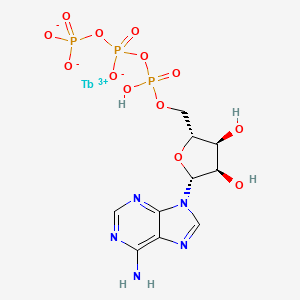

Tb-Ftp is a unique compound that combines formycin triphosphate, a nucleotide analog, with terbium, a rare earth metal. This complex is known for its fluorescent properties and is used as a spectroscopic probe in various biochemical studies .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The preparation of formycin triphosphate-terbium complex involves the combination of formycin triphosphate with terbium ions. The reaction typically requires the presence of magnesium ions to facilitate the hydrolysis of formycin triphosphate by H±ATPase. When combined with terbium ions, formycin triphosphate and ATP are no longer hydrolyzed .

Industrial Production Methods

The process may include purification steps such as chromatography to isolate the desired complex .

Analyse Des Réactions Chimiques

Types of Reactions

Tb-Ftp undergoes various types of reactions, including:

Hydrolysis: In the presence of magnesium ions, formycin triphosphate is hydrolyzed by H±ATPase.

Complexation: The formation of the complex with terbium ions.

Common Reagents and Conditions

Magnesium ions: Essential for the hydrolysis of formycin triphosphate.

Terbium ions: Required for the formation of the complex.

Major Products

The major product of these reactions is the formycin triphosphate-terbium complex itself, which exhibits enhanced fluorescent properties .

Applications De Recherche Scientifique

Chemical Properties of Tb-Ftp

Terbium(III) fluoride triphosphate is characterized by its unique chemical structure, which allows it to interact with various biological systems. Its binding affinity to nucleotide sites makes it a valuable tool in biochemical assays. The fluorescence properties of this compound enhance its utility in detecting molecular interactions within cells, particularly in the context of enzyme activity and drug interactions.

Applications in Drug Discovery

This compound is being investigated for its potential in drug discovery, especially against pathogens such as Mycobacterium tuberculosis. The compound's ability to enhance fluorescence upon binding to nucleotide sites allows researchers to study the dynamics of drug interactions at a molecular level.

Case Study: Drug Interaction Studies

A study published in Nature demonstrated that this compound could be used to assess the binding affinity of new anti-TB compounds. By measuring the fluorescence intensity changes, researchers were able to determine the dissociation constant of various compounds, providing insights into their efficacy against resistant strains of TB .

Biochemical Research Applications

This compound's role extends beyond drug discovery into biochemical research, where it serves as a fluorescent probe for studying enzyme activity. Its high sensitivity and specificity make it suitable for monitoring ATPase activity, which is crucial for understanding energy metabolism in bacteria.

Table 1: Summary of Biochemical Applications of this compound

Clinical Implications

The clinical implications of this compound are particularly relevant in the context of tuberculosis treatment. As multidrug-resistant strains of TB pose significant challenges, compounds like this compound are essential for developing new therapeutic strategies.

Case Study: Multidrug-Resistant Tuberculosis

Research has indicated that this compound can assist in identifying novel compounds that are effective against multidrug-resistant Mycobacterium tuberculosis. This is critical as traditional treatments become less effective due to rising resistance rates. The ability to screen potential drugs efficiently can accelerate the development of new therapies .

Mécanisme D'action

The mechanism of action of formycin triphosphate-terbium complex involves its binding to nucleotide sites on enzymes such as H±ATPase. The complex’s fluorescent properties are enhanced upon binding, allowing researchers to study the active sites of enzymes and monitor enzymatic reactions .

Comparaison Avec Des Composés Similaires

Similar Compounds

Adenosine triphosphate-terbium complex: Another nucleotide-terbium complex used in similar biochemical studies.

Guanosine triphosphate-terbium complex: Similar in function and used for studying nucleotide binding sites.

Uniqueness

Tb-Ftp is unique due to its specific binding properties and enhanced fluorescence, making it a valuable tool in biochemical research .

Propriétés

Numéro CAS |

107870-98-4 |

|---|---|

Formule moléculaire |

C10H13N5O13P3T |

Poids moléculaire |

663.08 g/mol |

Nom IUPAC |

[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-oxidophosphoryl] phosphate;terbium(3+) |

InChI |

InChI=1S/C10H16N5O13P3.Tb/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(26-10)1-25-30(21,22)28-31(23,24)27-29(18,19)20;/h2-4,6-7,10,16-17H,1H2,(H,21,22)(H,23,24)(H2,11,12,13)(H2,18,19,20);/q;+3/p-3/t4-,6-,7-,10-;/m1./s1 |

Clé InChI |

PSLLFKJOYFNXDT-MCDZGGTQSA-K |

SMILES |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Tb+3] |

SMILES isomérique |

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Tb+3] |

SMILES canonique |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Tb+3] |

Synonymes |

formycin triphosphate-terbium complex Tb-FTP terbium-formycin triphosphate complex |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.